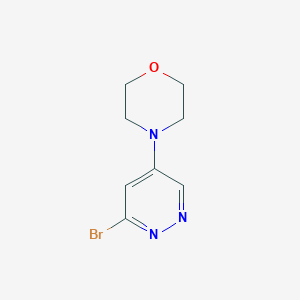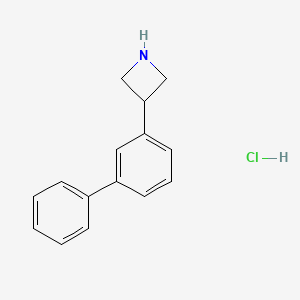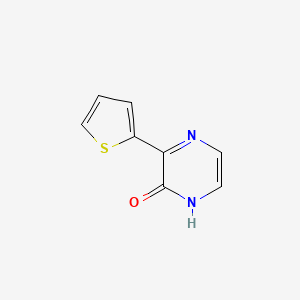![molecular formula C15H12O3 B13694156 9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one CAS No. 6937-90-2](/img/structure/B13694156.png)
9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one is a chemical compound with the molecular formula C15H12O3. It is a derivative of chromenone, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one typically involves the reaction of 2-hydroxynaphthaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out in anhydrous ethanol, and the mixture is stirred until a solid precipitate forms . This method is commonly used in laboratory settings for the preparation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated or nitrated derivatives .
Scientific Research Applications
9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3h-benzo[f]chromen-3-one: Lacks the methoxy group at the 9-position.
9-Hydroxy-2-methyl-3h-benzo[f]chromen-3-one: Has a hydroxy group instead of a methoxy group at the 9-position.
9-Methoxy-3h-benzo[f]chromen-3-one: Lacks the methyl group at the 2-position.
Uniqueness
9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one is unique due to the presence of both the methoxy group at the 9-position and the methyl group at the 2-position. These functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
6937-90-2 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
9-methoxy-2-methylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C15H12O3/c1-9-7-13-12-8-11(17-2)5-3-10(12)4-6-14(13)18-15(9)16/h3-8H,1-2H3 |
InChI Key |
GCMWRZRNFGLGQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC3=C2C=C(C=C3)OC)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine](/img/structure/B13694077.png)


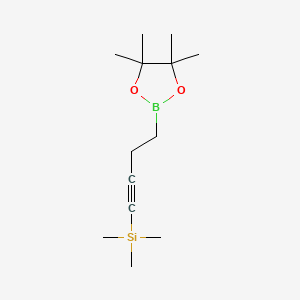
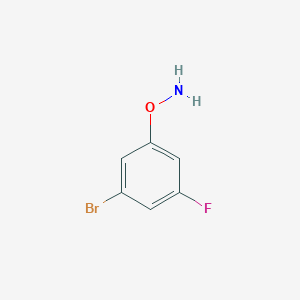
![4,4'-[[2,2'-Bithieno[3,2-b]pyridine]-7,7'-diylbis(oxy)]bis(3-fluoroaniline)](/img/structure/B13694102.png)
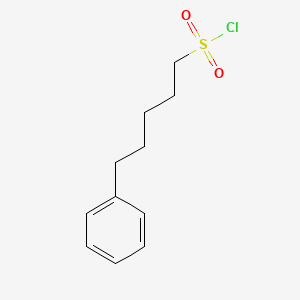
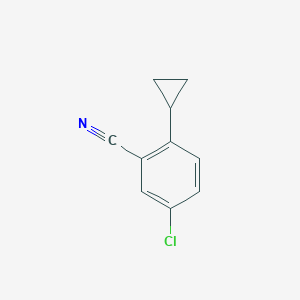
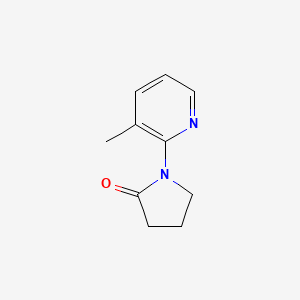
![2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid](/img/structure/B13694128.png)
